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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B607825

In the landscape of targeted therapies, inhibitors of the Rearranged during Transfection (RET)
proto-oncogene have emerged as a critical treatment modality for various cancers. This guide
provides a comparative overview of two such inhibitors: GSK3179106, an investigational agent,
and pralsetinib, an approved therapeutic. While both molecules target the RET kinase, their
developmental stages, intended therapeutic applications, and the breadth of available data are
markedly different. Pralsetinib is a well-characterized, potent, and selective RET inhibitor with
established clinical efficacy in RET-altered cancers. In contrast, GSK3179106 is an early-stage
clinical candidate that has been primarily investigated for its potential in treating irritable bowel
syndrome (IBS) due to its gut-restricted properties.

Mechanism of Action: Targeting the RET Signaling
Pathway

Both GSK3179106 and pralsetinib are small molecule inhibitors that target the ATP-binding site
of the RET kinase domain.[1] Aberrant activation of the RET receptor tyrosine kinase, through
mutations or chromosomal rearrangements (fusions), leads to the constitutive activation of
downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, driving cell
proliferation and survival in certain cancers.[1][2] By blocking the kinase activity of RET, these
inhibitors aim to halt these oncogenic signals.

Pralsetinib is a highly selective inhibitor of wild-type RET and various oncogenic RET fusions
and mutations.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth in
models harboring RET alterations.[5] GSK3179106 is also a potent and selective RET kinase
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inhibitor.[6][7] However, its development has been focused on a formulation that restricts its
activity to the gastrointestinal tract, with the goal of modulating neuronal signaling in the enteric

nervous system to treat IBS.[6][8]
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Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of
Pralsetinib and GSK3179106.

Preclinical and Pharmacokinetic Profile

The preclinical and pharmacokinetic data available for pralsetinib and GSK3179106 reflect
their distinct developmental paths.
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Parameter

GSK3179106

Pralsetinib

Target

RET Kinase

RET Kinase

Primary Indication

Irritable Bowel Syndrome (IBS)
[°]

RET fusion-positive NSCLC,
RET-mutant thyroid
cancers[10][11]

Development Stage

Phase 1 (in healthy volunteers)
[12]

Approved and Marketed[10]
[11]

Potency (IC50)

0.4 nM (human RET), 0.2 nM
(rat RET)[7]

Sub-nanomolar potency
against common RET fusions

and mutations[13]

Selectivity

Selective for RET; 26 of >300
kinases inhibited at 1 uM[8]

~90-fold more potent for RET
than VEGFR2[13]

Bioavailability

Low and less than dose-
proportional with single fasted
doses[12]

Orally bioavailable[4]

Significant food effect

Administered on an empty

Food Effect observed with a 100-mg QD
stomach[10]
dose[12]
Distribution Gut-restricted[6] Systemic

Experimental Protocol: In Vitro Kinase Inhibition Assay (General) A typical in vitro kinase

inhibition assay involves incubating the purified recombinant kinase (e.g., RET) with a substrate

and ATP in the presence of varying concentrations of the inhibitor (GSK3179106 or pralsetinib).

The kinase activity is then measured, often by quantifying the amount of phosphorylated

substrate, using methods like radioisotope incorporation or fluorescence-based detection. The

IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by

50%, is then calculated.

Clinical Data and Efficacy

There is a substantial body of clinical data for pralsetinib from the pivotal ARROW trial, which

led to its regulatory approvals. In contrast, the clinical data for GSK3179106 is limited to a first-
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in-human study in healthy volunteers, with no efficacy data in a patient population.

Pralsetinib: The ARROW Trial

The ARROW trial (NCT03037385) is a multi-cohort, open-label, phase 1/2 study that evaluated
the efficacy and safety of pralsetinib in patients with RET-altered solid tumors.[14][15]

Experimental Protocol: ARROW Clinical Trial The ARROW trial enrolled patients with RET
fusion-positive NSCLC and other RET-altered solid tumors.[14] Patients received pralsetinib at
a dose of 400 mg once daily.[16] The primary endpoints for the phase 2 portion of the study
were overall response rate (ORR) and safety.[16] Tumor responses were assessed by a
blinded independent central review according to RECIST v1.1 criteria.[13]

ARROW Clinical Trial Workflow

Patient Screening
(RET fusion-positive solid tumors)

Enroliment

Pralsetinib 400 mg QD

Follow-up
(Tumor assessment, Safety monitoring)

Primary Endpoints
(ORR, Safety)

Data Analysis
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Caption: A high-level workflow of a clinical trial like the ARROW study for pralsetinib.

Efficacy in RET Fusion-Positive NSCLC

. . Overall Response Rate Median Duration of
Patient Population
(ORR) Response (DOR)
Treatment-Naive (n=107) 78% 13.4 months
Previously Treated with
Platinum-based Chemotherapy 63% 38.8 months

(n=130)

Data from the ARROW trial.[17]

Safety Profile of Pralsetinib The most common adverse reactions (225%) reported in the
ARROW trial were musculoskeletal pain, constipation, hypertension, diarrhea, fatigue, edema,
pyrexia, and cough.[10][17]

GSK3179106: First-in-Human Studies

The available clinical data for GSK3179106 comes from two phase 1, double-blind,
randomized, placebo-controlled studies in healthy volunteers (NCT02727283 and
NCT02798991).[12] These studies evaluated the safety, tolerability, and pharmacokinetics of
single and repeat doses of GSK3179106. The studies found that single doses up to 800 mg
and repeat doses up to 400 mg were well-tolerated with no safety concerns in healthy subjects.
[12]

Comparative Summary and Future Perspectives
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Feature GSK3179106 Pralsetinib
Target RET Kinase RET Kinase
] o Irritable Bowel Syndrome RET-altered Cancers
Primary Indication ) o
(investigational) (approved)
Development Stage Phase 1 Approved
Key Characteristic Gut-restricted Systemic, highly selective

Established in RET-altered

cancers

Clinical Efficacy Data Not available in patients

In conclusion, while both GSK3179106 and pralsetinib are potent inhibitors of the RET kinase,
they represent two distinct therapeutic strategies. Pralsetinib is a cornerstone in the treatment
of systemic RET-driven malignancies, with a well-documented clinical profile. GSK3179106, on
the other hand, is an early-stage, gut-restricted compound being explored for a non-oncological
indication. A direct head-to-head comparison of their clinical performance in oncology is not
feasible due to the lack of clinical data for GSK3179106 in cancer patients. Future
development of GSK3179106 will likely remain focused on gastrointestinal disorders, while the
story of pralsetinib continues to evolve with ongoing research into resistance mechanisms and
potential new applications in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

2. academic.oup.com [academic.oup.com]

3. Pralsetinib - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Lactation, Hepatic
Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

4. thieme-connect.com [thieme-connect.com]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-body
https://www.benchchem.com/product/b607825?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-pralsetinib
https://academic.oup.com/oncolo/article/28/5/402/7055843
https://www.pediatriconcall.com/drugs/pralsetinib/1252
https://www.pediatriconcall.com/drugs/pralsetinib/1252
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0044-1779722.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o 5. researchgate.net [researchgate.net]
e 6. pubs.acs.org [pubs.acs.org]
e 7. medchemexpress.com [medchemexpress.com]

o 8. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate
for the Treatment of IBS - PMC [pmc.ncbi.nim.nih.gov]

e 9. GSK 3179106 - AdisInsight [adisinsight.springer.com]
e 10. fda.gov [fda.gov]
e 11. fda.gov [fda.gov]

e 12. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to
Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers - PubMed
[pubmed.ncbi.nim.nih.gov]

» 13. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA
Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell
Lung Cancer [prnewswire.com]

e 14. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nim.nih.gov]

e 15. FDA Approval Summary: Pralsetinib for the Treatment of Lung and Thyroid Cancers With
RET Gene Mutations or Fusions - PubMed [pubmed.ncbi.nim.nih.gov]

o 16. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer
including as first-line therapy: update from the ARROW trial - PubMed
[pubmed.ncbi.nim.nih.gov]

e 17. oncologynewscentral.com [oncologynewscentral.com]

 To cite this document: BenchChem. [Head-to-Head Comparison: GSK3179106 and
Pralsetinib in RET Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607825#head-to-head-comparison-of-gsk3179106-
and-pralsetinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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